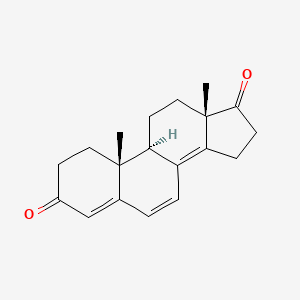
Androsta-4,6,8(14)-triene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androsta-4,6,8(14)-triene-3,17-dione is a synthetic steroidal compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its three conjugated double bonds in the steroid nucleus, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-4,6,8(14)-triene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the oxidation of androstenedione using specific reagents and conditions to introduce the conjugated double bonds at positions 4, 6, and 8(14). The reaction conditions often include the use of strong oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
Androsta-4,6,8(14)-triene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids.
科学研究应用
Androsta-4,6,8(14)-triene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand for specific receptors.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Androsta-4,6,8(14)-triene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound’s conjugated double bonds allow it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.
相似化合物的比较
Similar Compounds
Androsta-4,6-diene-3,17-dione: Lacks the double bond at position 8(14).
Androsta-4,8-diene-3,17-dione: Lacks the double bond at position 6.
Androsta-4,6,8(14)-triene-3,11,16-trione: Contains additional ketone groups at positions 11 and 16.
Uniqueness
Androsta-4,6,8(14)-triene-3,17-dione is unique due to its specific arrangement of double bonds and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
23970-99-2 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
(9R,10R,13S)-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16H,5-10H2,1-2H3/t16-,18-,19-/m0/s1 |
InChI 键 |
CWWDEXWIBFNSQA-WDSOQIARSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1C=CC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
规范 SMILES |
CC12CCC(=O)C=C1C=CC3=C4CCC(=O)C4(CCC23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


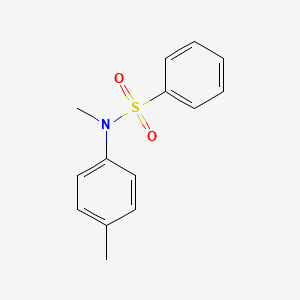
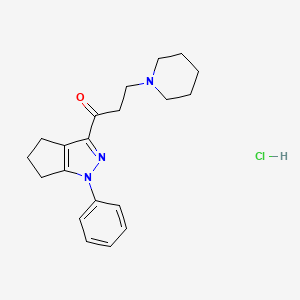
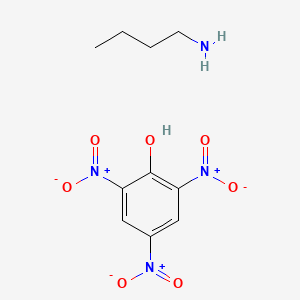
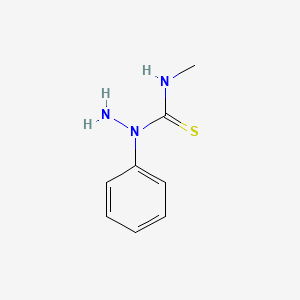
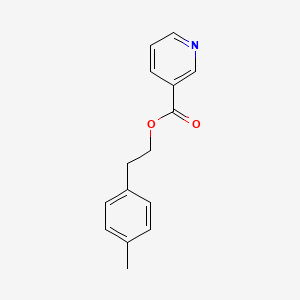
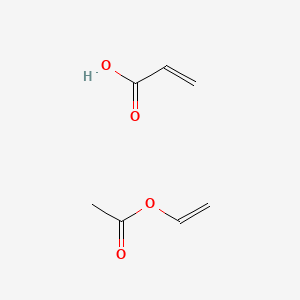
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
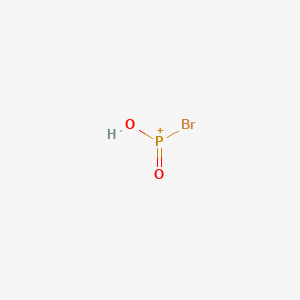
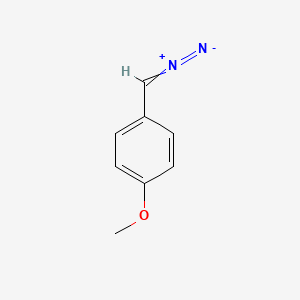

![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)

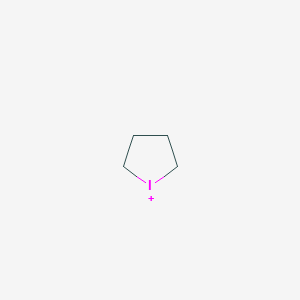
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
